1-Methyl-2-oxopyrrolidin-3-yl acetate
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Overview
Description
2-Pyrrolidinone,3-(acetyloxy)-1-methyl-(9CI) is a derivative of pyrrolidinone, a five-membered lactam. Pyrrolidinone derivatives are known for their significant biological and pharmacological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-pyrrolidinone derivatives often involves starting materials like S-pyroglutamic acid. The synthetic design allows for the insertion of various substituents at specific positions on the pyrrolidinone ring . For example, a typical procedure might involve the use of sodium hydride and dry toluene as reagents, with the reaction mixture being heated at reflux .
Industrial Production Methods: Industrial production methods for pyrrolidinone derivatives can vary, but they generally involve large-scale organic synthesis techniques. These methods ensure the efficient production of the compound with high purity and yield .
Chemical Reactions Analysis
Types of Reactions: 2-Pyrrolidinone,3-(acetyloxy)-1-methyl-(9CI) can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of functional groups on the pyrrolidinone ring .
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. Reaction conditions often involve specific temperatures and solvents to ensure optimal yields .
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions may produce alcohols .
Scientific Research Applications
2-Pyrrolidinone,3-(acetyloxy)-1-methyl-(9CI) has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 2-pyrrolidinone,3-(acetyloxy)-1-methyl-(9CI) involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to modulate various biological processes, such as enzyme inhibition and receptor binding . The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
- 2-Oxo-1-pyrrolidine acetamide (piracetam)
- 1-Ethyl-4-(2-morpholin-4-ylethyl)-3,3-diphenyl-pyrrolidin-2-one (doxapram)
- 3,3-Dimethyl-5-substituted-2-pyrrolidinone
Comparison: Compared to these similar compounds, 2-pyrrolidinone,3-(acetyloxy)-1-methyl-(9CI) is unique due to its specific substituents and the resulting biological activities. For instance, while piracetam is known for its nootropic effects, 2-pyrrolidinone,3-(acetyloxy)-1-methyl-(9CI) may exhibit different pharmacological properties due to its distinct chemical structure .
Properties
Molecular Formula |
C7H11NO3 |
---|---|
Molecular Weight |
157.17 g/mol |
IUPAC Name |
(1-methyl-2-oxopyrrolidin-3-yl) acetate |
InChI |
InChI=1S/C7H11NO3/c1-5(9)11-6-3-4-8(2)7(6)10/h6H,3-4H2,1-2H3 |
InChI Key |
SIHVSMCLPNKRGC-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1CCN(C1=O)C |
Origin of Product |
United States |
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